o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of o-Veratric acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics like procaine .
Industry:
Mechanism of Action
The mechanism of action of o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with biological membranes and proteins. It is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling pathways. The compound’s ester group allows it to penetrate cell membranes, while the diethylamino group interacts with specific molecular targets .
Comparison with Similar Compounds
Procaine: Shares structural similarities and is used as a local anesthetic.
Dicyclomine hydrochloride: Another compound with a diethylaminoethyl ester group, used as an antispasmodic.
Uniqueness:
- The presence of the o-Veratric acid moiety provides unique aromatic properties that differentiate it from other similar compounds.
- Its specific ester and amino groups confer distinct chemical reactivity and biological activity .
Conclusion
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, medicinal chemistry, and industrial processes.
Biological Activity
o-Veratric acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₈H₂₃ClN₂O₂. Its structure features an o-veratric acid moiety linked to a diethylaminoethyl group, which may influence its biological activity.
Pharmacological Effects
Research indicates that o-Veratric acid derivatives exhibit various pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures show significant antimicrobial properties against various bacteria and fungi. The presence of the diethylamino group may enhance membrane permeability, thereby increasing efficacy .
- Anti-inflammatory Properties : Compounds derived from o-veratric acid have been evaluated for their anti-inflammatory effects. For instance, prodrugs synthesized from amino acids have demonstrated reduced ulcerogenic indices and comparable anti-inflammatory activities in animal models .
- Neuroprotective Effects : There is emerging evidence that certain derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. This could be attributed to their ability to modulate neurotransmitter systems .
The biological activity of o-veratric acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as enzyme inhibitors, affecting metabolic pathways related to inflammation and microbial resistance.
- Membrane Interaction : The lipophilic nature of the diethylamino group enhances interaction with cell membranes, facilitating drug uptake and action.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various o-veratric acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Evaluation
In a pharmacological study involving animal models, prodrugs based on o-veratric acid were synthesized and tested for their anti-inflammatory effects. The findings revealed a marked reduction in inflammation markers and ulcerogenic indices compared to standard treatments, indicating a favorable safety profile .
Data Summary
Properties
CAS No. |
23959-28-6 |
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Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,3-dimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-5-16(6-2)10-11-20-15(17)12-8-7-9-13(18-3)14(12)19-4;/h7-9H,5-6,10-11H2,1-4H3;1H |
InChI Key |
FPPVUXBASWMIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C(=CC=C1)OC)OC.Cl |
Origin of Product |
United States |
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